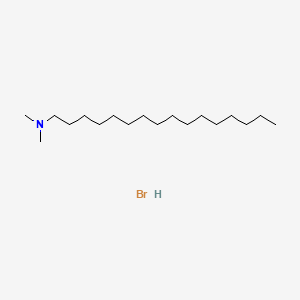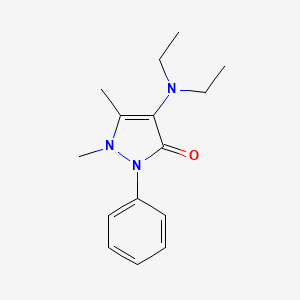
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is a complex organic compound with a unique structure that includes both ketone and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by acetylation and subsequent reaction with 2,4-pentanedione. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while reduction of the ketone groups results in alcohols.
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone groups can also participate in reactions with nucleophiles, affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanedione, 3-methyl-: Similar structure but lacks the nitro and acetyl groups.
2,4-Pentanedione, 3-acetyl-: Contains an acetyl group but lacks the nitro and furan moieties.
3-Ethyl-2,4-pentanedione: Similar diketone structure but with an ethyl group instead of the nitro and furan groups.
Uniqueness
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is unique due to the presence of both nitro and acetyl groups attached to a furan ring, which imparts distinct chemical and biological properties not found in its simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
56015-45-3 |
|---|---|
Fórmula molecular |
C12H13NO6 |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
3-(4-acetyl-5-methyl-2-nitrofuran-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H13NO6/c1-5(14)9(6(2)15)11-10(7(3)16)8(4)19-12(11)13(17)18/h9H,1-4H3 |
Clave InChI |
BBPHOMUOPRELOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(O1)[N+](=O)[O-])C(C(=O)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


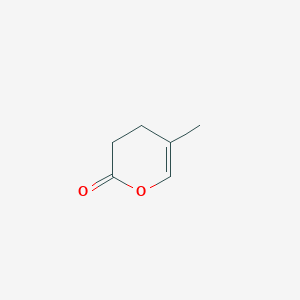

octylsulfanium bromide](/img/structure/B14629853.png)
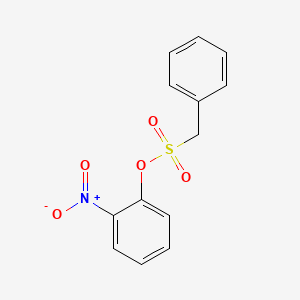
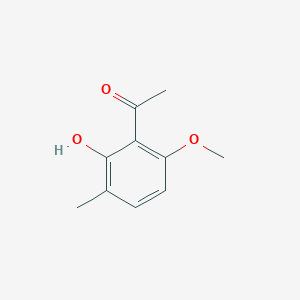
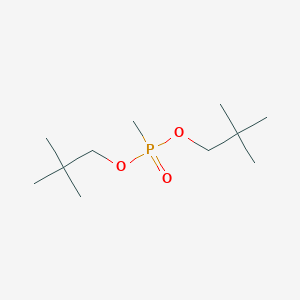
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
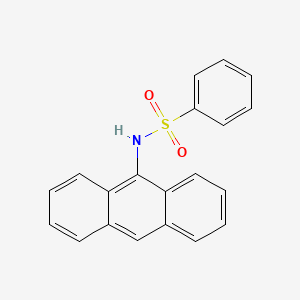
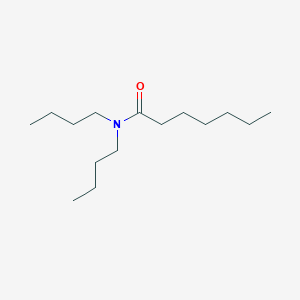
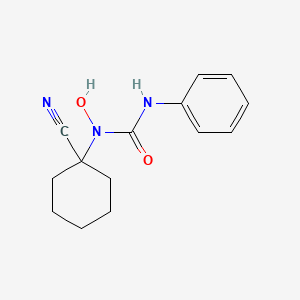

![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
